REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:14]([CH:15]=[O:16])=[C:13]([CH3:17])[CH:12]=[C:11]([CH3:18])[N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[CH2:1]([O:8][C:9]1[C:14]([CH2:15][OH:16])=[C:13]([CH3:17])[CH:12]=[C:11]([CH3:18])[N:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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35 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1C=O)C)C
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
1000 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
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ADDITION
|
Details
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the residue was diluted with NaHCO3 (sat., aq.)
|
Type
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EXTRACTION
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Details
|
the aqueous solution was extracted with EtOAc (2×500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (petroleum ether/EtOAc)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC(=CC(=C1CO)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 121.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |